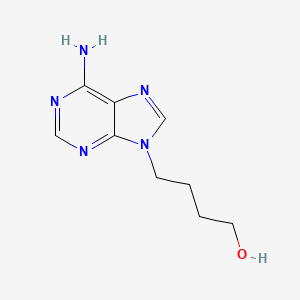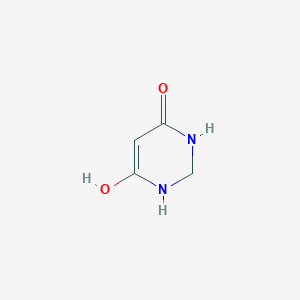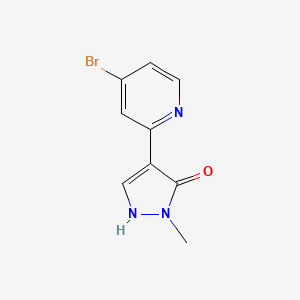
4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety attached to a pyrazol-5-ol ring. The presence of both bromine and nitrogen atoms in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol typically involves the reaction of 4-bromopyridine with 1-methyl-1H-pyrazol-5-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups, such as amines or thiols, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a solvent like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The pyrazol-5-ol ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chloropyridin-2-yl)-1-methyl-1H-pyrazol-5-ol: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluoropyridin-2-yl)-1-methyl-1H-pyrazol-5-ol: Similar structure but with a fluorine atom instead of bromine.
4-(4-Iodopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol lies in its bromine atom, which can participate in specific interactions and reactions that other halogens may not. This makes it a valuable compound for certain applications where bromine’s reactivity is advantageous.
Eigenschaften
Molekularformel |
C9H8BrN3O |
|---|---|
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
4-(4-bromopyridin-2-yl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C9H8BrN3O/c1-13-9(14)7(5-12-13)8-4-6(10)2-3-11-8/h2-5,12H,1H3 |
InChI-Schlüssel |
OSSZRCVCEHELJT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=CN1)C2=NC=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924937.png)

![(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride](/img/structure/B12924944.png)
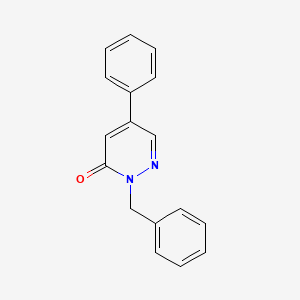
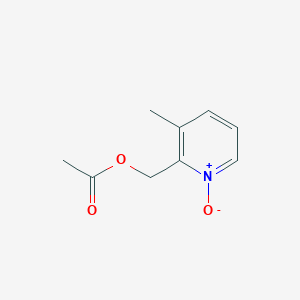

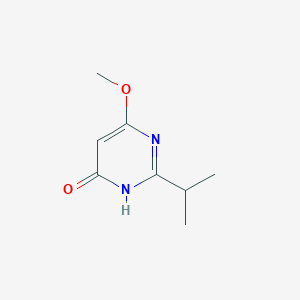
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B12924973.png)

![3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B12924980.png)
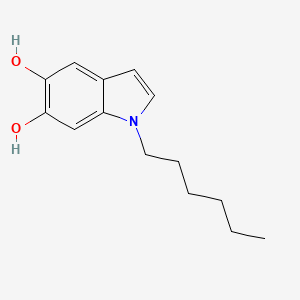
![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924999.png)
